D-Glucosamine-oxime hydrochloride

説明

D-Glucosamine-oxime hydrochloride: is a biochemical reagent with the molecular formula C₆H₁₅ClN₂O₅ and a molecular weight of 230.65 g/mol. It is a derivative of glucosamine, an amino sugar, and is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

Starting Material: D-Glucosamine is typically used as the starting material.

Oximation Reaction: D-Glucosamine is reacted with hydroxylamine (NH₂OH) under acidic conditions to form D-Glucosamine-oxime.

Acidification: The resulting oxime is then treated with hydrochloric acid (HCl) to form this compound.

Industrial Production Methods:

Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pH, reaction time) are carefully controlled to optimize yield and purity.

Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucosamine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and metal catalysts like palladium on carbon (Pd/C).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Glucosamine-6-phosphate, glucosamine-6-sulfate.

Reduction Products: D-Glucosamine.

Substitution Products: Various glycosylated derivatives.

科学的研究の応用

Pharmaceutical Research

Osteoarthritis and Joint Health

D-Glucosamine-oxime hydrochloride is primarily recognized for its role in the treatment of osteoarthritis. It is often included in dietary supplements aimed at improving joint health and alleviating symptoms associated with osteoarthritis. The compound acts as a natural alternative to traditional pain relief medications, promoting joint function and comfort .

Anti-inflammatory Properties

Research is ongoing to explore the compound's potential in developing new medications for conditions such as rheumatoid arthritis. Its anti-inflammatory properties are being leveraged to enhance therapeutic efficacy, making it a candidate for innovative treatments in inflammatory diseases .

Joint Health Supplements

This compound is commonly found in dietary supplements designed for joint health. These products aim to reduce inflammation and pain associated with joint disorders, providing a natural solution for individuals seeking relief from conditions like osteoarthritis .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its ability to promote skin hydration and elasticity. It is a popular ingredient in anti-aging creams and skincare products, helping to improve the overall appearance of the skin by maintaining moisture levels and enhancing skin texture .

Biochemical Research

Cellular Signaling and Metabolism

This compound serves as a valuable tool in biochemical research, particularly in studies related to carbohydrate metabolism and cellular signaling pathways. Its role in these processes helps scientists gain insights into various biological functions and mechanisms within cells .

Veterinary Medicine

The compound is also being investigated for its applications in veterinary medicine, particularly for treating joint issues in animals. This holistic approach provides pet owners with alternative treatment options for their pets' joint health concerns .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Research | Development of treatments for osteoarthritis and rheumatoid arthritis leveraging anti-inflammatory properties. |

| Joint Health Supplements | Inclusion in dietary supplements aimed at improving joint function and reducing pain. |

| Cosmetic Formulations | Used in skincare products to enhance hydration and elasticity, particularly in anti-aging creams. |

| Biochemical Research | Investigated for its role in carbohydrate metabolism and cellular signaling studies. |

| Veterinary Medicine | Explored for treating joint issues in animals, offering holistic care solutions. |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Joint Health Improvement : A clinical trial demonstrated that patients taking glucosamine-based supplements experienced significant improvements in joint pain compared to those on placebo treatments.

- Skin Hydration Studies : Research indicated that topical applications of formulations containing this compound led to improved skin hydration levels after consistent use over several weeks.

- Animal Studies : Investigations into the use of this compound for treating osteoarthritis in dogs showed promising results, with noticeable reductions in pain levels and improved mobility.

作用機序

The compound exerts its effects through its interaction with molecular targets involved in glycosylation pathways. It can inhibit enzymes involved in the biosynthesis of glycoproteins and glycolipids, thereby affecting cellular processes such as cell signaling and immune responses.

類似化合物との比較

D-Glucosamine: The parent compound without the oxime group.

N-Acetylglucosamine: Another derivative of glucosamine with an acetyl group.

Glucosamine-6-phosphate: A phosphorylated form of glucosamine.

Uniqueness: D-Glucosamine-oxime hydrochloride is unique in its oxime group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific biochemical assays and synthetic applications.

生物活性

D-Glucosamine-oxime hydrochloride is a compound derived from glucosamine, which has garnered interest for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article delves into the biological activity of this compound, supported by various research findings and case studies.

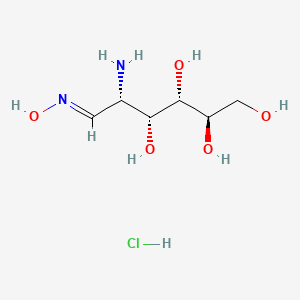

Chemical Structure and Properties

This compound is formed through the reaction of D-glucosamine with hydroxylamine, resulting in an oxime derivative. The basic structure can be represented as follows:

This compound retains the amino and hydroxyl functional groups characteristic of glucosamine, which are crucial for its biological interactions.

Antitumor Activity

Research indicates that D-glucosamine and its derivatives exhibit significant antitumor properties. A study reported that glucosamine hydrochloride (GlcNH₂·HCl) demonstrated an inhibition ratio against tumor growth when administered at a dose of 250 mg/kg. This compound enhanced immune responses by promoting T lymphocyte proliferation and increased thymus and spleen indices, suggesting a host-mediated antitumor effect .

Table 1: Antitumor Effects of D-Glucosamine Hydrochloride

| Dose (mg/kg) | Tumor Weight Inhibition (%) | Thymus Index Increase | Spleen Index Increase |

|---|---|---|---|

| 250 | Significant | Yes | Yes |

Anti-inflammatory Effects

D-glucosamine has been shown to modulate inflammatory processes. In a pharmacoproteomic study, glucosamine (10 mM) altered the expression patterns of IL-1β-induced proteins in human chondrocytes, demonstrating anti-inflammatory effects. It was noted that glucosamine hydrochloride significantly reduced the production of pro-inflammatory cytokines while promoting anti-inflammatory cytokines such as IL-10 .

Case Study: Osteoarthritis Treatment

In a clinical trial involving patients with osteoarthritis (OA), participants taking glucosamine hydrochloride showed improvements in knee pain and function, although these were not statistically significant compared to placebo . The trial highlighted the potential benefits of glucosamine in managing OA symptoms.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Glycosylation : Glucosamine is involved in O-linked glycosylation processes, which modify proteins and affect their functions. This modification can influence cell signaling pathways and stress responses .

- Cytokine Modulation : The compound's ability to regulate cytokine levels contributes to its anti-inflammatory properties, impacting conditions such as OA and other inflammatory diseases .

- Immune Response Enhancement : By promoting T lymphocyte proliferation, D-glucosamine can enhance immune responses, which may be beneficial in cancer therapy .

Comparative Studies

Comparative studies between glucosamine hydrochloride and other forms such as glucosamine sulfate have shown that glucosamine hydrochloride may offer superior efficacy in certain applications, particularly in osteoarthritis treatment .

Table 2: Efficacy Comparison of Glucosamine Forms

| Form | Efficacy in OA Treatment | Notes |

|---|---|---|

| Glucosamine Hydrochloride | Better | Significant reduction in symptoms |

| Glucosamine Sulfate | Limited | No significant benefits observed |

特性

IUPAC Name |

(2R,3S,4R,5S,6E)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1+;/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSKNFHFTDIXRN-XGFKIDBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=NO)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](/C=N/O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。